

An In-depth Technical Guide to 3,3-Dimethylbutyraldehyde (CAS: 2987-16-8)

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Compound of Interest

Compound Name: 3,3-Dimethylbutyraldehyde

Cat. No.: B104332

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyraldehyde, also known as tert-butylacetaldehyde, is an organic compound with the chemical formula $C_6H_{12}O$.^[1] Its Chemical Abstracts Service (CAS) number is 2987-16-8. This aldehyde is a key intermediate in various chemical syntheses, most notably in the production of the high-intensity sweetener Neotame.^{[1][2][3]} Beyond its role in the food industry, **3,3-Dimethylbutyraldehyde** is gaining attention in pharmaceutical research as a precursor for the synthesis of bioactive molecules, including potential anticancer agents. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications in drug development, and metabolic fate.

Chemical and Physical Properties

3,3-Dimethylbutyraldehyde is a colorless liquid with a distinctive fruity odor.^[4] It is characterized by a branched structure, featuring a four-carbon backbone with two methyl groups attached to the third carbon.^[4] This compound is soluble in organic solvents and has limited solubility in water.^[4]

Table 1: Physicochemical Properties of **3,3-Dimethylbutyraldehyde**

Property	Value	Reference
CAS Number	2987-16-8	[5][6]
Molecular Formula	C ₆ H ₁₂ O	[6]
Molecular Weight	100.16 g/mol	[6]
Appearance	Colorless liquid	[4]
Boiling Point	104-106 °C	[5]
Density	0.798 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.397	[5]
Solubility in Water	Limited	[4]

Synthesis of 3,3-Dimethylbutyraldehyde

Several methods for the synthesis of **3,3-Dimethylbutyraldehyde** have been reported, with varying yields and complexities. Below are detailed protocols for two common laboratory-scale methods.

Oxidation of 3,3-Dimethyl-1-butanol

This method involves the oxidation of the corresponding primary alcohol.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-1-butanol in a suitable organic solvent such as dichloromethane.
- **Oxidizing Agent:** Add a chosen oxidizing agent. Common choices include pyridinium chlorochromate (PCC) or a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO).
- **Reaction Conditions:** Maintain the reaction at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures, depending on the chosen oxidizing agent.

- Work-up: After the reaction is complete, quench the reaction mixture and extract the product with an organic solvent.
- Purification: Purify the crude product by distillation to obtain pure **3,3-Dimethylbutyraldehyde**.

Synthesis from tert-Butyl Chloride and Vinyl Acetate

A patented method describes the synthesis from readily available starting materials, tert-butyl chloride and vinyl acetate, in the presence of a catalyst.[\[7\]](#)

Experimental Protocol:

- Reaction Setup: In a reactor, combine tert-butyl chloride and vinyl acetate in a 1:0.84-0.93 weight ratio with a catalyst such as aluminum trichloride, p-toluene sulfonic acid, or iron trichloride.[\[7\]](#)
- Catalytic Reaction: Conduct the catalytic reaction to yield 1-chloro-3,3-dimethyl butyl acetate.[\[7\]](#)
- Hydrolytic Disproportionation: Heat the intermediate in the presence of the catalyst to a temperature between 100 and 110°C to induce hydrolytic disproportionation, forming a mixture containing **3,3-Dimethylbutyraldehyde**.[\[7\]](#)
- Purification: Purify the mixture by distillation to yield **3,3-Dimethylbutyraldehyde** with a purity of up to 99.7% and a yield of approximately 95%.[\[7\]](#)

Table 2: Comparison of Synthesis Methods for **3,3-Dimethylbutyraldehyde**

Method	Starting Materials	Key Reagents	Typical Yield	Purity	Reference
Oxidation of Alcohol	3,3-Dimethyl-1-butanol	PCC or Swern reagents	Variable	High	General Method
From tert-Butyl Chloride	tert-Butyl Chloride, Vinyl Acetate	AlCl ₃ , p-TSA, or FeCl ₃	~95%	~99.7%	[7]

Applications in Drug Development

While **3,3-Dimethylbutyraldehyde** is widely known as a precursor to the sweetener Neotame, it also serves as a valuable intermediate in the synthesis of pharmacologically active compounds.

Synthesis of Spiro-oxindoles as MDM2-p53 Inhibitors

A significant application of **3,3-Dimethylbutyraldehyde** in drug development is its use in the preparation of spiro-oxindoles. These compounds have been identified as potent and specific small-molecule inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression. The inhibition of this interaction can lead to the reactivation of the tumor suppressor protein p53, inducing apoptosis in cancer cells.

Synthesis of Neotame

The primary industrial application of **3,3-Dimethylbutyraldehyde** is in the synthesis of Neotame. This process involves the reductive amination of aspartame with **3,3-Dimethylbutyraldehyde**.

Experimental Protocol for Neotame Synthesis:

- Reaction Mixture: In a reaction vessel, combine aspartame and **3,3-dimethylbutyraldehyde** in methanol as the solvent.[3]
- Catalyst: Add a palladium on carbon (Pd/C) catalyst.[3]

- Hydrogenation: Carry out the reaction under hydrogen pressure.[3]
- Filtration and Purification: After the reaction, filter the catalyst and purify the crude product through crystallization to obtain Neotame.[8]

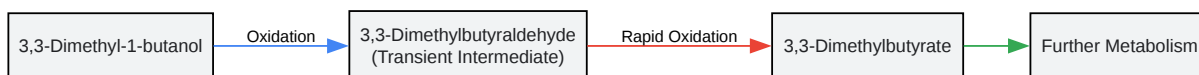
Table 3: Reaction Parameters for Neotame Synthesis

Parameter	Value	Reference
Reactants	Aspartame, 3,3-Dimethylbutyraldehyde	[3]
Solvent	Methanol	[3]
Catalyst	Palladium on Carbon (Pd/C)	[3]
Reaction Type	Reductive Amination	[2]
Typical Yield	~65% (finished product)	[8]

Metabolic Pathway

Studies on the metabolism of the related compound 3,3-dimethyl-1-butanol in mice have provided insights into the likely metabolic fate of **3,3-Dimethylbutyraldehyde**. It is suggested that **3,3-Dimethylbutyraldehyde** is a transient intermediate that is rapidly metabolized.

The proposed metabolic pathway involves the oxidation of 3,3-dimethyl-1-butanol to **3,3-Dimethylbutyraldehyde**, which is then quickly converted to 3,3-dimethylbutyrate.[9] This rapid conversion is likely due to the cellular mechanisms for detoxifying reactive aldehydes. The resulting 3,3-dimethylbutyrate can then be further metabolized.



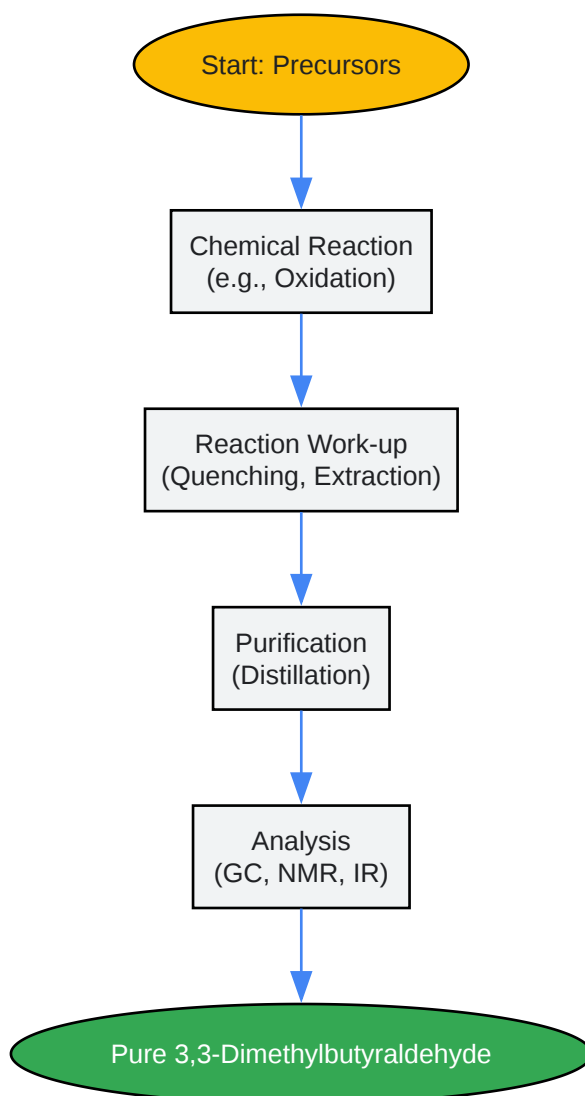
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Caption: Proposed metabolic pathway of 3,3-Dimethyl-1-butanol.

Experimental Workflows

General Workflow for Synthesis and Purification

The synthesis and purification of **3,3-Dimethylbutyraldehyde** from its precursors generally follow a standard laboratory workflow.



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Caption: General workflow for the synthesis of **3,3-Dimethylbutyraldehyde**.

Conclusion

3,3-Dimethylbutyraldehyde is a versatile chemical intermediate with established importance in the food industry and growing potential in pharmaceutical development. Its synthesis is well-documented, with scalable methods providing high-purity products. For researchers and drug development professionals, its role as a precursor to spiro-oxindoles highlights a promising avenue for the development of novel anticancer therapeutics. Understanding its chemical properties, synthesis, and metabolic fate is crucial for its effective application in both industrial and research settings.

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